molecular formula C6H9BrO B110694 4-Bromocyclohexanone CAS No. 22460-52-2

4-Bromocyclohexanone

Cat. No. B110694
CAS RN: 22460-52-2
M. Wt: 177.04 g/mol
InChI Key: OMCGWSBEIHGWOH-UHFFFAOYSA-N
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Description

4-Bromocyclohexanone is a chemical compound with the formula C6H9BrO. It contains a total of 17 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 ketone .


Molecular Structure Analysis

The molecular structure of 4-Bromocyclohexanone includes a six-membered ring with a bromine atom attached to one of the carbons and a ketone functional group. The molecule has a total of 17 bonds, including 8 non-H bonds, 1 multiple bond, 1 double bond, and 1 ketone .


Physical And Chemical Properties Analysis

4-Bromocyclohexanone has a molecular weight of 177.039 Da. It has a density of 1.5±0.1 g/cm³, a boiling point of 224.0±33.0 °C at 760 mmHg, and a flash point of 93.2±12.7 °C. It has a molar refractivity of 35.6±0.3 cm³ and a molar volume of 117.3±3.0 cm³ .

Scientific Research Applications

Synthesis of α-Bromo-ε-caprolactone

4-Bromocyclohexanone serves as a precursor in the synthesis of α-Bromo-ε-caprolactone (α-BrCL). This compound is synthesized using 3-chloroperoxybenzoic acid and is a key intermediate in the production of various polymers .

Ring-Opening Polymerization

The synthesized α-BrCL from 4-Bromocyclohexanone is utilized in the ring-opening polymerization of ε-caprolactone. This process, initiated with aluminum isopropoxide, leads to the creation of poly(CL-co-α-BrCL) copolymers, which have significant potential in biomedical applications .

Atom Transfer Radical Polymerization (ATRP)

4-Bromocyclohexanone-derived α-BrCL is used as a macroinitiator in ATRP for the synthesis of stimuli-responsive and biodegradable copolymers, such as PCL-g-PNIPAAm. These copolymers can form core-shell type nanostructures useful in drug delivery systems .

Creation of Thermoresponsive Micelles

The copolymers synthesized from 4-Bromocyclohexanone exhibit thermoresponsive behavior. They can self-assemble into micelles with a hydrophilic outer shell and a hydrophobic inner core, which are desirable for drug delivery applications due to their phase transition temperature around 31°C .

Conformational Studies

4-Bromocyclohexanone is studied for its conformational features, geometry, stability, and torsion angles. These studies are crucial for understanding the structural aspects of cyclohexanone derivatives and their reactivity patterns .

Stereochemical Analysis

Research involving 4-Bromocyclohexanone includes the stereochemical aspects of nucleophilic addition to cyclohexanones. This is important for designing stereoselective synthetic routes in organic chemistry .

Torsional Strain Investigation

The compound is used to investigate the role of torsional strain, particularly the effect of axial hydrogens at C-2 and C-6 positions, which is significant in understanding the reactivity and stability of cyclohexanone derivatives .

Enamine Chemistry

4-Bromocyclohexanone is relevant in the study of pseudoallylic 1,2 strain in enamines. This strain concept is applied in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Safety And Hazards

4-Bromocyclohexanone is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (respiratory tract irritation, category 3). It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCGWSBEIHGWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00464683
Record name 4-Bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromocyclohexanone

CAS RN

22460-52-2
Record name 4-Bromocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00464683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromocyclohexan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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